ethyl (2Z)-2-(methoxyimino)-3-(morpholin-4-yl)propanoate

Description

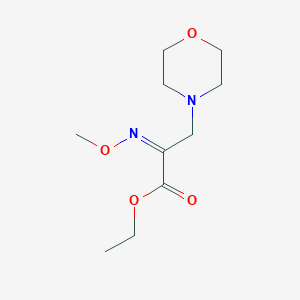

Ethyl (2Z)-2-(methoxyimino)-3-(morpholin-4-yl)propanoate is a synthetic organic compound characterized by a propanoate ester backbone with a methoxyimino group at the 2-position and a morpholin-4-yl substituent at the 3-position (Z-configuration).

Properties

IUPAC Name |

ethyl (2Z)-2-methoxyimino-3-morpholin-4-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-3-16-10(13)9(11-14-2)8-12-4-6-15-7-5-12/h3-8H2,1-2H3/b11-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWQKQIEQUQCRM-LUAWRHEFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC)CN1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\OC)/CN1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-(methoxyimino)-3-(morpholin-4-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(morpholin-4-yl)propanoate with methoxyamine hydrochloride under basic conditions. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate, which facilitates the substitution of the bromine atom with the methoxyimino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-(methoxyimino)-3-(morpholin-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The methoxyimino group can be oxidized to form corresponding oxime derivatives.

Reduction: The compound can be reduced to yield amine derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxime derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl (2Z)-2-(methoxyimino)-3-(morpholin-4-yl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-(methoxyimino)-3-(morpholin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyimino group can form hydrogen bonds with active sites, while the morpholine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

Several analogues documented in patent applications (EP 4 374 877 A2) share key structural motifs with the target compound, differing primarily in substituents and functional groups:

Example Compound 1:

Name: Ethyl 2-(2-(2,3-difluoro-4-(2-morpholinoethoxy)benzylidene)-1-methylhydrazinyl)-2-methylpropanoate

- Key Features: Incorporates a difluorinated benzylidene group and methylhydrazinyl moiety. Retains the morpholinoethoxy group and ethyl ester backbone.

- Analytical Data :

Example Compound 2:

Name: Ethyl 2-(2-(2,3-difluoro-4-(2-morpholinoethoxy)benzyl)-1-methylhydrazinyl)-2-methylpropanoate

- Key Features :

- Similar to Compound 1 but replaces the benzylidene group with a benzyl substituent.

- Synthesis Yield : 41% (three-step yield) .

Comparison with Target Compound:

| Feature | Target Compound | Patent Compound 1 | Patent Compound 2 |

|---|---|---|---|

| Core Structure | Propanoate ester | Propanoate ester | Propanoate ester |

| Morpholine Group | Directly attached at C3 | Linked via ethoxy spacer to benzene | Linked via ethoxy spacer to benzene |

| Additional Groups | Methoxyimino at C2 | Difluoro-benzylidene, methylhydrazine | Difluoro-benzyl, methylhydrazine |

| Molecular Weight | ~244 (estimated) | 413 Da | 415 Da |

| Complexity | Low | High | Moderate |

Key Observations :

Functional Analogues from Pesticide Literature

Example Pesticides:

Comparison :

| Property | Target Compound | Ethoxysulfuron | Metsulfuron Methyl Ester |

|---|---|---|---|

| Core Heterocycle | Morpholine | Pyrimidine | Triazine |

| Ester Group | Ethyl propanoate | Ethoxyethyl ester | Methyl benzoate |

| Bioactivity | Not reported | Herbicide (ALS inhibitor) | Herbicide (ALS inhibitor) |

Implications :

- The target compound’s morpholine and imino groups may offer novel mechanisms of action distinct from classical sulfonylureas.

Biological Activity

Ethyl (2Z)-2-(methoxyimino)-3-(morpholin-4-yl)propanoate is a synthetic compound notable for its unique structural features, including a methoxyimino group and a morpholine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential as a biochemical probe and its applications in drug development.

Chemical Structure and Synthesis

The compound's IUPAC name is ethyl (2Z)-2-methoxyimino-3-morpholin-4-ylpropanoate, with the molecular formula . The synthesis typically involves the reaction of ethyl 2-bromo-3-(morpholin-4-yl)propanoate with methoxyamine hydrochloride under basic conditions, utilizing sodium or potassium carbonate as a base to facilitate the substitution of bromine with the methoxyimino group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The methoxyimino group can form hydrogen bonds with active sites on these targets, while the morpholine ring enhances binding affinity and specificity. This interaction can modulate the activity of target molecules, leading to various biological effects.

Therapeutic Potential

Research indicates that this compound may possess therapeutic properties, particularly as an enzyme inhibitor. Its potential applications include:

- Antimicrobial Activity : Investigations have suggested that it may exhibit antimicrobial properties against certain pathogens.

- Anti-inflammatory Effects : Preliminary studies indicate possible anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models.

- Cancer Research : There is ongoing research into its role in cancer treatment, particularly concerning its ability to inhibit tumor growth through specific enzymatic pathways.

Data Table: Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial strains | Inhibition of growth | |

| Enzyme Inhibition | Specific enzymes | Reduced activity | |

| Anti-inflammatory | Inflammatory pathways | Decreased inflammation | |

| Anticancer | Tumor cells | Inhibition of proliferation |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, suggesting its potential as an antibiotic agent.

- Enzyme Interaction Studies : Research involving enzyme assays revealed that this compound could significantly reduce enzyme activity associated with metabolic pathways in cancer cells.

- In Vivo Studies : Preliminary animal studies indicated that administration of this compound resulted in decreased tumor size in xenograft models, highlighting its potential in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.